molecular formula C10H11NO B14847873 6-Methyl-3,4-dihydroquinolin-4-ol

6-Methyl-3,4-dihydroquinolin-4-ol

Cat. No.: B14847873
M. Wt: 161.20 g/mol
InChI Key: UPCUVTPQNWADBZ-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydroquinolin-4-ol is a heterocyclic organic compound featuring a quinoline backbone with a methyl group at the 6-position and a hydroxyl group at the 4-position. Its structure includes a partially hydrogenated quinoline ring system (3,4-dihydroquinoline), which reduces aromaticity compared to fully aromatic quinoline derivatives.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

6-methyl-3,4-dihydroquinolin-4-ol

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,5-6,10,12H,4H2,1H3

InChI Key

UPCUVTPQNWADBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydroquinolin-4-ol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents at the 4- and 6-positions.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the methyl group at the 6-position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

6-Methyl-2,3-dihydroquinolin-4(1H)-one

  • Structure : Features a ketone group at the 4-position instead of a hydroxyl group, with a methyl group at the 6-position ().
  • Key Data: Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.2 g/mol CAS: 36054-00-9
  • Applications: Used in synthetic organic chemistry as an intermediate for pharmaceuticals or ligands. Its ketone group enhances reactivity in nucleophilic additions compared to the hydroxyl group in 6-methyl-3,4-dihydroquinolin-4-ol.

6-Methyl-3,5-heptadien-2-one

  • Structure : A linear unsaturated ketone with a methyl group at the 6-position and conjugated double bonds ().
  • Key Data: Role in Volatile Organic Compounds (VOCs): Imparts a "green" odor profile but is negatively impacted by fermentation and soaking processes in food systems .

6-Methyl-3,5-dioxooctanoyl-CoA

  • Structure: A Coenzyme A (CoA) thioester derivative with a 6-methyl-3,5-dioxooctanoyl chain ().
  • Key Data :
    • Biosynthetic Role: Intermediate in the biosynthesis of QS-21, a vaccine adjuvant. Requires enzymatic reduction and condensation to form the final acyl chain .
    • Stability: Prone to spontaneous degradation into δ-lactone derivatives under physiological conditions .
  • Contrast: This compound is part of a biochemical pathway, unlike this compound, which is a standalone synthetic target.

6-Methyl-3,5-pyridinedicarboxylate Derivatives

  • Structure : Pyridine ring with methyl and carboxylate substituents ().
  • Key Data: Pharmaceutical Relevance: Identified as impurities in valsartan/amlodipine formulations. No detailed toxicity data available, but structurally distinct due to the pyridine core and ester functional groups .
  • Contrast: The pyridine ring system and carboxylate groups differentiate these from the dihydroquinoline scaffold of this compound.

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